molecular formula C19H23N5 B11233971 4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B11233971
M. Wt: 321.4 g/mol
InChI Key: PWUIIFDJFXWOFU-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline is a complex organic compound with a unique structure that includes a tetrazole ring and a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with butan-2-one to form an intermediate, which is then reacted with sodium azide to introduce the tetrazole ring. The final step involves the coupling of this intermediate with 4-methylaniline under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the aniline group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline is unique due to its combination of a tetrazole ring and a substituted aniline group. This structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of the tetrazole ring can enhance the compound’s ability to bind to metal ions, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

4-methyl-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C19H23N5/c1-5-19(4,20-16-10-6-14(2)7-11-16)18-21-22-23-24(18)17-12-8-15(3)9-13-17/h6-13,20H,5H2,1-4H3

InChI Key

PWUIIFDJFXWOFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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